molecular formula C13H9NO4 B10842514 3-(6-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol

3-(6-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol

Cat. No.: B10842514
M. Wt: 243.21 g/mol
InChI Key: MRXLNZKXLFWEGB-UHFFFAOYSA-N
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Description

3-(6-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with a hydroxy group and a benzooxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol typically involves the following steps:

    Formation of Benzooxazole Ring: The benzooxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions: The introduction of the hydroxy group on the benzene ring can be achieved through electrophilic aromatic substitution reactions using reagents like phenol and appropriate catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(6-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the benzooxazole ring to its corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced benzooxazole derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

3-(6-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors and pathways.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(6-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol involves its interaction with molecular targets such as estrogen receptors. It acts as an inhibitor, modulating the activity of these receptors and influencing various signaling pathways, including the estrogen signaling pathway and prolactin signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to selectively interact with estrogen receptors makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H9NO4

Molecular Weight

243.21 g/mol

IUPAC Name

3-(6-hydroxy-1,3-benzoxazol-2-yl)benzene-1,2-diol

InChI

InChI=1S/C13H9NO4/c15-7-4-5-9-11(6-7)18-13(14-9)8-2-1-3-10(16)12(8)17/h1-6,15-17H

InChI Key

MRXLNZKXLFWEGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C2=NC3=C(O2)C=C(C=C3)O

Origin of Product

United States

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